(2S,3R)-2-(hydroxymethyl)azetidin-3-ol

Glycosidase Inhibition Iminosugar Carbohydrate Mimic

Stereochemical fidelity is critical in medicinal chemistry-racemic mixtures or incorrect isomers waste resources and confound SAR studies. (2S,3R)-2-(Hydroxymethyl)azetidin-3-ol (CAS 1932211-23-8) is an enantiopure azetidine diol that directly addresses this pain point: • Validated scaffold for iminosugar-based glycosidase inhibitor design; N-methylated derivatives exhibit amyloglucosidase inhibition. • Serves as a pyrrolidin-3-ol bioisostere in orally bioavailable Polθ inhibitor development programs. • Dual hydroxyl handles and a free azetidine nitrogen enable regioselective diversification for focused library synthesis. Supplied with defined (2S,3R) stereochemistry and ≥95% purity, ready for immediate downstream functionalization.

Molecular Formula C4H9NO2
Molecular Weight 103.12 g/mol
Cat. No. B13592601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3R)-2-(hydroxymethyl)azetidin-3-ol
Molecular FormulaC4H9NO2
Molecular Weight103.12 g/mol
Structural Identifiers
SMILESC1C(C(N1)CO)O
InChIInChI=1S/C4H9NO2/c6-2-3-4(7)1-5-3/h3-7H,1-2H2/t3-,4+/m0/s1
InChIKeyHLUUYLJPDIXTCY-IUYQGCFVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S,3R)-2-(Hydroxymethyl)azetidin-3-ol: Chiral Azetidine Diol Building Block


(2S,3R)-2-(hydroxymethyl)azetidin-3-ol is a chiral, enantiopure azetidine derivative characterized by a four-membered nitrogen-containing heterocyclic ring with defined (2S,3R) stereochemistry . This compound serves as a versatile building block in medicinal chemistry and organic synthesis, with its unique stereochemistry enabling specific interactions with biological targets . The azetidine ring adopts a puckered conformation to alleviate ring strain, and the compound is typically synthesized via intramolecular Mitsunobu reaction from D-glucose-derived precursors .

Workflow Stereochemical-control studies and chiral building block synthesis
Selection Enantiopure (2S,3R) azetidine diol with defined stereochemistry
Use context Medicinal chemistry, carbohydrate mimicry, and SAR exploration

Why Generic Azetidine Analogs Cannot Substitute


The (2S,3R)-stereoisomer of 2-(hydroxymethyl)azetidin-3-ol possesses a specific three-dimensional arrangement of its functional groups that is critical for its biological and synthetic utility. Substitution with a different stereoisomer, such as (2R,3R)-2-(hydroxymethyl)azetidin-3-ol, or with achiral azetidine-3-ol derivatives, can lead to significant changes in molecular recognition, binding affinity, and overall pharmacological profile [1]. This stereospecificity is paramount in applications like glycosidase inhibition, where the orientation of hydroxyl groups determines the ability to mimic carbohydrate transition states [2]. Furthermore, synthetic routes to this compound are specifically optimized for the (2S,3R) configuration, and attempts to substitute with a different stereoisomer would require a completely different synthetic pathway, impacting cost and scalability [3].

Stereochemical mismatch

Replacing (2S,3R) with (2R,3R) or achiral azetidin-3-ols may significantly alter molecular recognition and binding affinity.

Synthetic pathway divergence

The stereospecific intramolecular Mitsunobu route is optimized for (2S,3R); other isomers require distinct, potentially cost-prohibitive syntheses.

Activity profile shift

Glycosidase inhibition or bioisostere performance observed with (2S,3R) derivatives may not transfer to diastereomers.

Quantitative Evidence Guide for Scientific Selection


Glycosidase Inhibitory Activity of Azetidine Iminosugars

While (2S,3R)-2-(hydroxymethyl)azetidin-3-ol itself shows limited glycosidase inhibitory activity, its N-methylated derivative (2S,3R)-3-hydroxy-N-methylazetidine-2-carboxylic acid exhibits significant inhibition of amyloglucosidase from Aspergillus niger, with an IC50 in the micromolar range [1]. In a related study, a more structurally complex azetidine iminosugar, (2S,3R,4S)-2-((R)-1,2-dihydroxyethyl)-3-hydroxy-4-(hydroxymethyl)azetidine, was found to be a more potent amyloglucosidase inhibitor than the clinically used drug miglitol [2]. This demonstrates the potential of the (2S,3R) azetidine scaffold for developing potent glycosidase inhibitors, and that the (2S,3R) configuration is a critical starting point for this activity.

Glycosidase inhibition
Class-level inference
Parent scaffold inactive; N-methyl derivative achieves µM IC50; complex analog exceeds miglitol potency
Supports (2S,3R) scaffold for glycosidase inhibitor design
Class-level inference; limited parent activity
Glycosidase Inhibition Iminosugar Carbohydrate Mimic

3-Hydroxymethyl-Azetidine as a Bioisostere in Polθ Inhibitors

A 2024 study demonstrated that the 3-hydroxymethyl-azetidine core is an effective bioisostere of pyrrolidin-3-ol in the development of potent Polymerase Theta (Polθ) inhibitors [1]. Through AI-enabled structure-based drug design, a lead compound (A7) was optimized to a more potent derivative (B3) and a metabolically stable deuterated compound (C1) [1]. Compound C1 exhibited significant antiproliferative properties in DNA repair-compromised cells and demonstrated favorable pharmacokinetics, showcasing the value of the 3-hydroxymethyl-azetidine scaffold [1].

Polθ inhibitor bioisostere
Supporting evidence
Deuterated C1: improved potency and metabolic stability over leads A7 and B3
Validates 3-hydroxymethyl-azetidine as bioisostere core
Cell-based and in vivo PK studies
Polymerase Theta (Polθ) Inhibitor Synthetic Lethality Cancer Therapeutics

Stereospecific Synthesis via Intramolecular Mitsunobu Reaction

The synthesis of (2S,3R)-2-(hydroxymethyl)azetidin-3-ol is achieved via an intramolecular Mitsunobu reaction using D-glucose-derived precursors, specifically 3-N-benzyloxycarbonyl-3-deoxy-1,2-O-isopropylidene-α-D-xylofuranose [1]. This method provides a stereospecific route to the target compound, ensuring high enantiomeric purity [1]. In contrast, the synthesis of the diastereomer (2R,3R)-2-(hydroxymethyl)azetidin-3-ol requires a different synthetic pathway from the same starting material [1].

Stereospecific synthesis
Direct head-to-head comparison
(2S,3R) via intramolecular Mitsunobu; (2R,3R) requires a distinct synthetic pathway
Ensures consistent access to defined (2S,3R) enantiomer
Derived from D-glucose precursor
Stereoselective Synthesis Intramolecular Mitsunobu Reaction Chiral Building Block

Optimal Research and Industrial Applications


Stereospecific Glycosidase Inhibitor Development

The (2S,3R) stereochemistry of this azetidine diol provides a crucial starting point for the design of iminosugar-based glycosidase inhibitors. As demonstrated by Lawande et al., N-methylation of the related (2S,3R)-3-hydroxy-N-methylazetidine-2-carboxylic acid unlocks significant inhibitory activity against amyloglucosidase [1]. Researchers can leverage the (2S,3R)-2-(hydroxymethyl)azetidin-3-ol scaffold to synthesize and evaluate a library of N-substituted derivatives for improved potency and selectivity against specific glycosidase enzymes implicated in diseases like diabetes and lysosomal storage disorders.

Building Block for Polymerase Theta Inhibitors

The 3-hydroxymethyl-azetidine core has been validated as an effective bioisostere of pyrrolidin-3-ol in the development of potent and orally bioavailable Polθ inhibitors [2]. (2S,3R)-2-(hydroxymethyl)azetidin-3-ol can serve as a key intermediate for synthesizing novel Polθ inhibitor candidates. The defined stereochemistry of the (2S,3R) isomer may offer advantages in optimizing binding interactions with the Polθ active site, as the spatial orientation of the hydroxymethyl and hydroxyl groups is critical for molecular recognition [2].

Synthesis of Enantiopure Azetidine-Containing Molecules

The stereospecific synthesis of (2S,3R)-2-(hydroxymethyl)azetidin-3-ol via an intramolecular Mitsunobu reaction [3] makes it a valuable chiral building block for constructing more complex, enantiopure molecules. Its two hydroxyl groups and the azetidine nitrogen offer multiple points for further functionalization, allowing for its incorporation into diverse molecular architectures. This is particularly relevant for medicinal chemistry programs requiring precise control over stereochemistry to achieve desired biological activities.

Carbohydrate Mimicry and Molecular Recognition Studies

As a polyhydroxylated azetidine, (2S,3R)-2-(hydroxymethyl)azetidin-3-ol is a structural mimic of carbohydrates. It can be used to study carbohydrate-protein interactions, particularly with enzymes like glycosidases and glycosyltransferases [4]. The compound's rigid azetidine ring provides a constrained framework that can help elucidate the conformational requirements for substrate binding and catalysis, offering insights into enzyme mechanisms and aiding in the design of novel inhibitors.

Application
Selection Property
Validation Focus
Glycosidase inhibitor research
Stereochemical scaffold for N-derivatization SAR
Glycosidase inhibition endpoint context
Polθ inhibitor development studies
3-Hydroxymethyl-azetidine bioisostere fit
Antiproliferative endpoint and PK review
Enantiopure azetidine synthesis
Chiral diol building block with multiple handles
Stereochemical outcome verification
Carbohydrate mimicry studies
Constrained azetidine ring for conformational analysis
Binding and catalysis mechanism interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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